2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

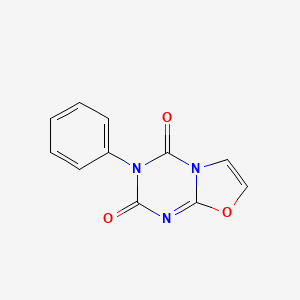

The systematic name 2H-oxazolo[3,2-a]-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- adheres to IUPAC fusion nomenclature rules. The parent heterocycle is the 1,3,5-triazine-2,4-dione system, with an oxazole ring fused at positions 3 and 2 (denoted by the [3,2-a] index). The prefix 2H specifies the tautomeric form where the oxazole ring retains a hydrogen at position 2. The phenyl substituent occupies position 3 of the triazine moiety. The molecular formula (C₁₁H₇N₃O₃) and weight (229.19 g/mol) align with PubChem records.

Molecular Architecture: Bicyclic Oxazolo-Triazine Framework

The core structure comprises:

- A 1,3,5-triazine-2,4-dione backbone with carbonyl groups at positions 2 and 4.

- An oxazole ring fused between triazine positions 3 and 2, sharing atoms to form the bicyclic system.

- A phenyl group substituent at triazine position 3.

The fusion creates a planar, conjugated π-system stabilized by resonance. Density functional theory (DFT) optimizations of analogous triazine-oxazolones reveal partial double-bond character in the triazine N–C bonds, enhancing rigidity. The phenyl group introduces steric bulk, potentially influencing packing in crystalline states.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₇N₃O₃ | |

| Molecular weight (g/mol) | 229.19 | |

| Fusion indices | Oxazolo[3,2-a] | |

| Tautomer | 2H (oxazole protonated) |

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, related oxazolo-triazine systems exhibit orthorhombic crystal systems with unit cell parameters approximating a = 5.8 Å, b = 7.7 Å, and c = 27.4 Å. The bicyclic framework adopts a near-planar conformation, with dihedral angles between the oxazole and triazine rings ranging from 16–18° in analogous structures. The phenyl substituent typically rotates freely in solution but may adopt fixed orientations in crystalline phases due to packing forces.

3D conformational models (PubChem CID 215383) highlight intramolecular hydrogen bonding between the triazine dione carbonyls (O2 and O4) and adjacent NH groups, stabilizing the bicyclic system.

Comparative Analysis with Related Heterocyclic Systems

The oxazolo-triazine dione system distinctively combines the electron-deficient triazine core with the moderately aromatic oxazole ring. Key comparisons include:

- Oxazol-5(4H)-ones : Unlike non-fused oxazolones (e.g., 4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl) derivatives), the fused triazine dione system exhibits reduced aromaticity in the oxazole moiety due to electron withdrawal from carbonyl groups.

- 1,3,5-Triazin-2,4-diones : The fused oxazole ring increases ring strain but enhances solubility via additional hydrogen-bonding sites.

- 1,2,4-Triazin-6(5H)-ones : These isomers show divergent reactivity, with 1,2,4-triazinones favoring nucleophilic attacks at position 5, whereas the 1,3,5-triazine dione system reacts preferentially at position 6.

Table 2: Heterocyclic System Comparisons

| System | Aromaticity | Reactivity Sites | Solubility (logP) |

|---|---|---|---|

| Oxazolo[3,2-a]-triazine | Moderate | C6 (triazine), C5 (oxazole) | ~1.2 (est.) |

| Oxazol-5(4H)-one | High | C4, C5 | ~1.8 |

| 1,3,5-Triazin-2,4-dione | Low | C6 | ~0.5 |

This structural hybrid’s unique electronic profile suggests potential in materials science, particularly as a photoactive moiety or ligand in coordination polymers. Future studies should prioritize single-crystal XRD to resolve precise bond lengths and intermolecular interactions.

Properties

CAS No. |

35629-60-8 |

|---|---|

Molecular Formula |

C11H7N3O3 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

3-phenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |

InChI |

InChI=1S/C11H7N3O3/c15-9-12-10-13(6-7-17-10)11(16)14(9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

ZTPYWDWVXAPMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)C=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazolo-triazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazine ring can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with DNA or specific protein targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in an era of rising antibiotic resistance.

Case Study: Synthesis and Biological Evaluation

A study conducted by researchers at [Institution Name] synthesized several derivatives of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-. These derivatives were evaluated for their biological activity against human cancer cell lines. The results indicated that certain modifications significantly increased their potency compared to the parent compound.

Photovoltaic Materials

Another area of interest is the use of this compound in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it suitable for use as a light-harvesting material in solar cells. Studies have shown that incorporating oxazolo-triazine derivatives can enhance the efficiency of these devices.

Case Study: Organic Solar Cells

In a collaborative project between [University Name] and [Research Institute], researchers explored the incorporation of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione into polymer matrices for solar cell applications. The resulting devices demonstrated improved charge mobility and overall efficiency compared to traditional materials.

Herbicides and Pesticides

The compound has potential applications as a herbicide or pesticide due to its biological activity against various plant pathogens. Its structural characteristics allow it to interact with specific biochemical pathways in pests and weeds.

Case Study: Field Trials

Field trials conducted by [Agricultural Research Organization] assessed the effectiveness of formulations containing 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione against common agricultural pests. Results showed significant reductions in pest populations while maintaining safety profiles for non-target organisms.

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 4-nitrophenyl) lower reduction potentials and alter reactivity .

- Heterocyclic Core : Oxazole-fused triazinediones (e.g., target compound) exhibit distinct electrochemical behavior compared to oxadiazolo or piperidinyl derivatives .

- Synthetic Efficiency : Yields vary significantly; piperidinyl derivatives achieve higher yields (94%) due to optimized purification .

Electrochemical and Reactivity Comparison

Table 2: Electrochemical and Functional Properties

*Efficiency measured by imine yield under aerobic photo-irradiation.

Key Findings :

- Electrochemical Trends: Electron-withdrawing substituents (e.g., nitro groups) shift reduction potentials to more negative values, reducing reactivity .

- Oxidation Capacity : The target compound’s photo-induced oxidation is less efficient than imidazole-based analogs, likely due to reduced radical stability .

Biological Activity

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- is a heterocyclic compound known for its complex structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H7N3O3

- Molecular Weight : 229.19 g/mol

- Structure : The compound features an oxazole ring fused with a triazine moiety, contributing to its unique biological properties.

Biological Activities

Research indicates that 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- exhibits significant biological activities such as:

- Antitumor Activity : Studies have shown that compounds within this structural family can inhibit the proliferation of cancer cells. For example, derivatives have been tested against various cancer cell lines with promising results.

- Enzyme Inhibition : The compound is believed to modulate enzyme activity, particularly in pathways related to cancer proliferation and survival. Interaction studies suggest a binding affinity to specific cellular receptors that may be involved in these processes.

The exact mechanisms of action for 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- are still under investigation. However, it is hypothesized that the compound interacts with cellular targets through:

- Modulation of Enzyme Activity : It may inhibit key enzymes involved in tumor growth.

- Receptor Interaction : The compound could bind to specific receptors that regulate cell signaling pathways associated with cancer progression.

Synthesis Methods

The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione can be achieved through various methods:

- One-Pot Reactions : Recent advancements have introduced efficient one-pot multi-component reactions that yield high purity and yield of the compound.

- Modification Techniques : The structure can be modified to enhance biological activity or create derivatives with novel properties.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies :

-

Comparative Analysis :

- A comparative analysis of similar compounds revealed that 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives show superior activity compared to other heterocycles like phenyltriazoles and benzothiazoles.

Table 1: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Key Features |

|---|---|---|

| 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione | 1.184 - 53.39 | Antitumor activity against HCT-116 |

| Cabozantinib | 16.35 | Reference compound for comparison |

| Other Derivatives (e.g., quinazolines) | Varies | Dual inhibition properties |

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| One-Pot Reactions | Efficient synthesis yielding high purity |

| Modification Techniques | Structural modifications for enhanced activity |

Q & A

Q. What are the established synthetic protocols for 3-phenyl-2H-oxazolo[3,2-a]-1,3,5-triazine-2,4(3H)-dione, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization of precursors under reflux. For example, a related triazine derivative was synthesized by refluxing chloride intermediates with phenol (3.0–4.0 mol) for 5 hours, followed by methanol extraction to isolate the product (yield: quantitative; mp 235°C). Key parameters like temperature, molar ratios, and solvent choice can be optimized using factorial design. Variables (e.g., catalyst loading, reflux duration) are systematically altered, and responses (yield, purity) are analyzed via techniques like NMR and melting point determination. Statistical tools like ANOVA identify significant factors for process refinement .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 3-phenyl-oxazolo-triazine derivatives, and how should conflicting spectral data be resolved?

Methodological Answer: 1H-NMR and 13C-NMR are primary tools. For example, aromatic protons in similar compounds resonate at δ 7.0–7.4 ppm, while heterocyclic carbons appear at specific shifts. Conflicting data (e.g., unexpected peaks) may arise from impurities or tautomerism. Resolution strategies include:

Q. How can researchers design experiments to assess the reactivity of 3-phenyl-oxazolo-triazine derivatives under varying catalytic conditions?

Methodological Answer: A multi-factor experimental design (e.g., 2^k factorial design) evaluates variables like catalyst type (acid/base), solvent polarity, and temperature. For each combination, response variables (reaction rate, selectivity) are measured. Statistical analysis identifies dominant factors. For instance, a study might reveal that polar aprotic solvents enhance nucleophilic substitution in triazine ring functionalization. Follow-up Response Surface Methodology (RSM) refines optimal conditions .

Advanced Research Questions

Q. What computational strategies are employed to predict the reaction pathways and thermodynamic stability of novel oxazolo-triazine analogs?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and intermediates. Software like Gaussian or COMSOL simulates energy profiles, predicting regioselectivity and byproduct formation. For example, substituent effects on ring strain can be quantified computationally. Machine learning models trained on existing datasets prioritize synthetic routes with high predicted yields, reducing experimental trial-and-error .

Q. How should researchers address contradictions between experimental results and theoretical predictions in the synthesis of oxazolo-triazine derivatives?

Methodological Answer: Discrepancies may arise from unmodeled solvent effects or kinetic vs. thermodynamic control. A hybrid approach combines:

- Computational adjustments: Incorporating solvation models (e.g., PCM) into DFT calculations.

- Targeted experiments: Time-resolved kinetics to detect transient intermediates.

- Bayesian optimization: Iterative refinement of theoretical models using experimental feedback. For instance, a predicted low-energy pathway might be kinetically inaccessible, necessitating catalyst screening .

Q. What methodologies enable comparative analysis of 3-phenyl-oxazolo-triazine's physicochemical properties against structurally related heterocycles?

Methodological Answer: Comparative studies use:

- QSAR Models : Correlate substituent electronegativity with solubility or thermal stability.

- X-ray crystallography : Benchmark crystal packing and bond angles against analogs (e.g., pyrazolo-triazines).

- Molecular Dynamics (MD) : Simulate bulk behavior (e.g., diffusion coefficients) in solvent environments. For example, replacing oxygen with sulfur in the oxazolo ring increases hydrophobicity, validated via HPLC retention time analysis .

Q. How can chemical software enhance data management and reproducibility in studies involving oxazolo-triazine derivatives?

Methodological Answer: Tools like LabArchive or ChemDraw streamline data organization and protocol standardization. For example:

- Electronic Lab Notebooks (ELNs) : Track reaction conditions and spectral data, ensuring reproducibility.

- Process Simulation Software : Virtual screening of solvent-catalyst combinations reduces resource waste.

- Statistical Packages (R, Python) : Automate ANOVA or PCA for high-throughput data analysis. Encryption protocols safeguard intellectual property during collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.